Product packaging for Fmoc-3-methyl-D-phenylalanine(Cat. No.:CAS No. 352351-64-5)

Fmoc-3-methyl-D-phenylalanine

Cat. No.: B152174
CAS No.: 352351-64-5
M. Wt: 401.5 g/mol
InChI Key: NJXPSSISZLAXRE-HSZRJFAPSA-N
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Description

Evolution of Synthetic Amino Acids in Peptide Science

The journey of peptide science began in the 19th century with the initial discoveries of the chemical nature of proteins. peptidesuk.com Scientists like Emil Fischer were pivotal in proposing the concept of peptide bonds linking amino acids together, laying the groundwork for modern peptide chemistry. peptidesuk.com A significant leap forward came with the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963, a technique that dramatically improved the efficiency of creating long peptide chains. peptidesuk.com

Over the past five decades, the development of synthetic amino acids has been instrumental in advancing peptide research. feedchannel.online These unnatural amino acids, not found in the natural genetic code, allow for the precise modification of peptide structures. This has led to the development of peptides with improved stability, bioavailability, and novel biological activities. The ability to incorporate these synthetic building blocks has been a driving force in the creation of peptide-based therapeutics, diagnostics, and advanced biomaterials. peptidesuk.com

Significance of Fmoc-3-methyl-D-phenylalanine as a Building Block in Complex Molecular Architectures

This compound is an amino acid derivative that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its use in SPPS. chemimpex.com The presence of the methyl group on the phenyl ring of the D-phenylalanine residue imparts unique structural and functional properties to the peptides in which it is incorporated. chemimpex.comchemimpex.com

This modification enhances the hydrophobicity and stability of the resulting peptide, making it a valuable tool for medicinal chemists. chemimpex.com The D-configuration of the amino acid provides resistance to enzymatic degradation, a critical factor in the development of therapeutic peptides. researchgate.net The Fmoc group facilitates the controlled, stepwise addition of the amino acid to a growing peptide chain during synthesis. chemimpex.comnih.gov

The unique structural characteristics of this compound make it an essential component in the design of complex molecular architectures. chemimpex.com Its incorporation can influence the secondary structure of peptides, leading to the formation of specific conformations that are crucial for biological activity.

Overview of Research Trajectories Utilizing this compound

The distinct properties of this compound have led to its application in several key areas of research:

Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis, enabling the efficient creation of complex and high-purity peptide structures. chemimpex.comchemimpex.com

Drug Development: In the pharmaceutical industry, this compound is instrumental in designing peptide-based drugs. Its unique structure aids in targeting specific biological receptors and enhancing the therapeutic effectiveness of drug candidates. chemimpex.comchemimpex.com

Bioconjugation: The Fmoc protecting group allows for the attachment of peptides to other biomolecules, a critical process in creating targeted drug delivery systems. chemimpex.comchemimpex.com

Custom Peptide Libraries: Researchers utilize this compound to generate diverse libraries of peptides for screening in drug discovery, providing a competitive advantage in identifying new lead compounds. chemimpex.com

Neuroscience Research: It is employed in the study of neuropeptides, contributing to a deeper understanding of neurological pathways and the development of potential treatments for related disorders. chemimpex.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 352351-64-5 chemimpex.com
Molecular Formula C25H23NO4 chemimpex.com
Molecular Weight 401.46 g/mol chemimpex.com
Appearance White solid/powder chemimpex.com
Melting Point 136 - 142 °C chemimpex.com
Purity ≥ 98% chemimpex.com
Optical Rotation [a]D20 = 7 ± 2 ° (C=1 in MeOH) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4 B152174 Fmoc-3-methyl-D-phenylalanine CAS No. 352351-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPSSISZLAXRE-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Fmoc 3 Methyl D Phenylalanine

Strategies for Enantioselective Synthesis of Fmoc-3-methyl-D-phenylalanine and Related Analogues

The primary challenge in the synthesis of this compound lies in the stereoselective introduction of the methyl group at the β-position of the D-phenylalanine scaffold. Various methodologies have been developed for the asymmetric synthesis of β-methylated amino acids, which can be broadly categorized into approaches utilizing chiral auxiliaries and enzymatic resolutions.

A prevalent strategy for the enantioselective synthesis of α- and β-substituted amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. nih.gov

For the synthesis of β-methylated phenylalanine analogues, Evans oxazolidinone auxiliaries are commonly employed. The general approach involves the acylation of the chiral auxiliary with a suitable carboxylic acid derivative, followed by diastereoselective alkylation of the resulting enolate. The stereochemical outcome of the alkylation is controlled by the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to a specific face of the enolate. Subsequent hydrolysis of the auxiliary yields the desired β-methylated amino acid with high enantiomeric excess. While a specific protocol for 3-methyl-D-phenylalanine is not extensively detailed in readily available literature, the synthesis of related β-methylated amino acids via this methodology is well-established. nih.gov

Another approach involves the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons. These synthons, derived from chiral amino alcohols, can be deprotonated to form a chiral enolate, which then reacts with an appropriate electrophile, such as a methyl halide, to introduce the β-methyl group with high diastereoselectivity. Subsequent deprotection affords the target amino acid. researchgate.net

Chiral Auxiliary ApproachKey FeaturesTypical Diastereomeric Excess
Evans Oxazolidinone Forms a chiral imide, directs alkylation of the enolate.>95%
Chiral Glycine Enolate Utilizes a chiral synthon derived from an amino alcohol.97-99%

This table provides a general overview of chiral auxiliary-based approaches applicable to the synthesis of β-methylated amino acids.

The separation of diastereomeric mixtures can be a challenging and costly step in chemical synthesis. Therefore, methodologies that directly yield the desired stereoisomer in high purity are preferred. In the context of this compound synthesis, the use of highly diastereoselective reactions, as described above, is the primary strategy to avoid the need for extensive purification of diastereomers.

Enzymatic methods also offer a powerful alternative for obtaining enantiomerically pure amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) have been engineered to catalyze the stereoselective amination of cinnamic acid derivatives to produce D-phenylalanine analogues. nih.gov By employing a suitable 3-methyl-cinnamic acid precursor, an engineered PAL could potentially be used for the direct synthesis of 3-methyl-D-phenylalanine, thus circumventing the formation of the L-enantiomer and eliminating the need for chiral separation. nih.gov

Once the enantiomerically pure 3-methyl-D-phenylalanine is obtained, the final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. total-synthesis.comrsc.org Careful control of the reaction conditions is necessary to prevent side reactions, such as the formation of Fmoc-dipeptides. nih.gov

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is a valuable building block for modifying peptide structures to enhance their biological activity and stability. chemimpex.com However, its incorporation into peptide chains using solid-phase peptide synthesis (SPPS) presents challenges due to the steric hindrance of the β-methyl group.

The steric bulk of this compound can significantly slow down the rate of peptide bond formation, leading to incomplete coupling and the formation of deletion sequences. To overcome this, optimization of the coupling conditions is crucial. This includes the choice of coupling reagents, reaction time, and temperature.

Coupling Reagents: For sterically hindered amino acids, more potent activating reagents are generally required. Uronium and phosphonium (B103445) salt-based reagents are preferred over carbodiimides due to their higher reactivity and lower propensity for side reactions. jpt.comiris-biotech.de

Coupling Reagent ClassExamplesCharacteristics
Uronium Salts HATU, HBTU, HCTUHigh reactivity, fast kinetics, low racemization. peptidescientific.com
Phosphonium Salts PyBOP, PyAOPHighly efficient, particularly for difficult couplings. bachem.com

This interactive table summarizes common classes of coupling reagents used for sterically hindered amino acids.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective coupling reagent for hindered amino acids due to its high reactivity and ability to minimize racemization. peptidescientific.com The use of additives such as HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance the coupling efficiency. chempep.com

Reaction Conditions: Extended coupling times and double coupling cycles are often employed to ensure the complete incorporation of sterically hindered residues. Monitoring the coupling reaction using a qualitative test, such as the Kaiser test, is essential to confirm the absence of free amino groups before proceeding to the next deprotection step. iris-biotech.de

The purity of the Fmoc-amino acid building blocks is paramount for the successful synthesis of high-quality peptides. Impurities in the Fmoc-amino acid can lead to the formation of undesired side products that are often difficult to separate from the target peptide.

Key Purity Specifications for Fmoc-Amino Acids:

HPLC Purity: Generally expected to be ≥99%. merckmillipore.com This ensures that the building block is free from significant amounts of other chemical species.

Enantiomeric Purity: Typically required to be ≥99.8%. merckmillipore.com Enantiomeric impurities will lead to the formation of diastereomeric peptides, which can be challenging to purify and may have different biological activities. Chiral HPLC is used to determine the enantiomeric excess. phenomenex.com

Fmoc-Dipeptide Content: Should be minimal (e.g., ≤0.1%). Fmoc-dipeptide impurities can be incorporated into the growing peptide chain, resulting in the insertion of an extra amino acid. nih.gov

Free Amino Acid Content: The presence of the unprotected amino acid can lead to double incorporation during the coupling step. nih.gov

Acetate Content: Traces of acetic acid can act as a capping agent, terminating the peptide chain growth. nih.gov

The use of this compound in SPPS can be associated with several potential side reactions, some of which are common to all Fmoc-based SPPS, while others may be influenced by the steric bulk of this particular amino acid.

Common Side Reactions in Fmoc-SPPS:

Aspartimide Formation: This is a major side reaction that occurs when a peptide sequence contains an aspartic acid residue. nih.goviris-biotech.de The peptide backbone nitrogen can attack the side-chain ester of aspartate, forming a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of β-aspartyl peptides. peptide.com While not directly involving this compound, the prolonged coupling times required for this hindered residue may increase the exposure of aspartate-containing peptides to the basic conditions of the subsequent deprotection step, potentially exacerbating aspartimide formation.

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amino group of the dipeptide can attack the ester linkage to the resin, leading to cleavage of the dipeptide from the solid support as a cyclic diketopiperazine. iris-biotech.depeptide.com The steric hindrance of this compound might influence the rate of this side reaction.

Incomplete Fmoc Deprotection: The steric bulk around the α-amino group could potentially hinder the approach of the piperidine (B6355638) base used for Fmoc removal, leading to incomplete deprotection and subsequent deletion of the next amino acid in the sequence. iris-biotech.de The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct. peptide.com

Mitigation Strategies for Side Reactions:

Side ReactionMitigation Strategy
Aspartimide Formation Use of protecting groups for the aspartate side chain that are more resistant to base-catalyzed cyclization; addition of HOBt to the piperidine deprotection solution. peptide.com
Diketopiperazine Formation Use of bulky resins like 2-chlorotrityl chloride resin; incorporation of the first two amino acids as a pre-formed dipeptide. peptide.com
Incomplete Deprotection Extended deprotection times; use of stronger base cocktails (e.g., containing DBU), though this may increase the risk of other side reactions. peptide.com

This table outlines common side reactions and strategies to minimize them during SPPS.

Chemical Modifications and Derivatization of this compound Precursors

Synthesis of Aza-Amino Acid Precursors with Aromatic Side Chains

Aza-peptides are analogs in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification introduces significant conformational constraints. The synthesis of aza-amino acid precursors with aromatic side chains, such as aza-phenylalanine, has been well-established for use in Fmoc-based solid-phase peptide synthesis (SPPS).

A general protocol involves the use of N'-alkyl fluoren-9-ylmethyl carbazates as the aza-amino acid building blocks. To incorporate the aza-amino acid into a peptide chain on a solid support, the carbazate (B1233558) is activated with an agent like phosgene (B1210022) or its safer alternative, bis-(trichloromethyl)carbonate (BTC), before coupling to the resin-bound peptide. This method is effective for introducing aza-amino acids with both aliphatic and aromatic side chains.

Recent advancements have focused on developing more stable and easily activated precursors to streamline the synthesis of aza-peptides. One such approach utilizes Fmoc-protected benzotriazole (B28993) esters as bench-stable, pre-activated aza-amino acid building blocks. These precursors can be used in a fully automated SPPS platform, allowing for efficient coupling to a resin. Studies have shown that these benzotriazole esters can be successfully coupled to a pre-loaded resin with excellent conversion rates, typically within 16 hours.

Another innovative strategy employs S-ethyl thiocarbazates as stable precursors for aza-amino acids. These thiocarbazates can be activated under relatively mild conditions for coupling in either solution-phase or solid-phase synthesis. This methodology provides a robust platform for creating diverse aza-peptides.

The table below summarizes different precursors and activating agents used in the synthesis of aza-amino acids with aromatic side chains.

PrecursorActivating AgentSynthetic MethodKey Features
N'-Alkyl fluoren-9-ylmethyl carbazatePhosgene or Bis-(trichloromethyl)carbonate (BTC)Solid-Phase Peptide Synthesis (SPPS)General method for various side chains.
Fmoc-protected benzotriazole estersPre-activatedAutomated SPPSBench-stable precursors, high conversion rates.
S-Ethyl thiocarbazatesN-chloroimidesSolution-phase or SPPSStable precursors with mild activation conditions.

Approaches to Fluorinated Phenylalanine Analogs as Related Research

The incorporation of fluorine into phenylalanine analogs can significantly alter the physicochemical properties of peptides, such as stability, hydrophobicity, and bioavailability. Consequently, various synthetic methods have been developed to produce fluorinated phenylalanine derivatives. These strategies can be broadly categorized into two main approaches: synthesis from fluorinated building blocks and direct fluorination of amino acid precursors.

One common method involves the stereoselective benzylation of a chiral imidazolidinone with fluorinated benzyl (B1604629) bromides. Subsequent acidic hydrolysis of the resulting product yields the desired fluorinated phenylalanine analog. Another established route is the Erlenmeyer azalactone synthesis, where a fluorinated benzaldehyde (B42025) is condensed with N-acetylglycine to form an azalactone, which is then reduced and hydrolyzed to give the final fluorinated amino acid.

Radiolabeling with fluorine-18 (B77423) ([¹⁸F]) is particularly important for applications in positron emission tomography (PET). The synthesis of [¹⁸F]-labeled fluorophenylalanine can be achieved through several routes. One approach involves the direct radiofluorination of a precursor like 4-borono-ʟ-phenylalanine (BPA) using reagents such as [¹⁸F]F₂ or [¹⁸F]AcOF. Another method is the nucleophilic substitution of a suitable leaving group on an aromatic precursor with [¹⁸F]fluoride. For instance, a three-step synthesis for 2-[¹⁸F]-fluoro-ʟ-phenylalanine starts with a [¹⁸F]-fluoride exchange, followed by decarbonylation and removal of protecting groups.

The table below outlines several synthetic strategies for preparing fluorinated phenylalanine analogs.

Starting Material/PrecursorKey Reagents/StepsProduct Type
(S)-Imidazolidinone ((S)-Boc-BMI)Tetrafluorobenzyl bromides, Acidic hydrolysis(S)-Tetrafluorophenyl)propionic acid
Fluorinated benzaldehydesN-Acetylglycine, Red phosphorus, Hydroiodic acidFluorinated phenylalanine analogues
4-Borono-ʟ-phenylalanine (BPA)[¹⁸F]AcOF or [¹⁸F]F₂4-Borono-2-[¹⁸F]fluoro-ʟ-phenylalanine
Chiral auxiliary with leaving group[¹⁸F]-TBA, Rh(PPh₃)₃Cl2-[¹⁸F]-fluoro-ʟ-phenylalanine

These synthetic methodologies provide access to a wide range of fluorinated phenylalanine analogs, enabling detailed studies of their effects on peptide and protein structure and function.

Fmoc 3 Methyl D Phenylalanine in Peptide Chemistry Research

Design and Synthesis of Complex Peptides Utilizing Fmoc-3-methyl-D-phenylalanine

The unique structural features of this compound make it a powerful tool for the synthesis of intricate peptide structures. chemimpex.comchemimpex.com The Fmoc group facilitates its use in the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which allows for the efficient and sequential addition of amino acids to a growing peptide chain on a solid support. nih.govbeilstein-journals.org The methyl group on the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, influencing the peptide's conformation and interaction with its biological targets. beilstein-journals.org

The incorporation of this compound into peptide sequences can significantly enhance their biological activity and stability. chemimpex.comchemimpex.com The D-amino acid configuration confers resistance to proteolysis by endogenous enzymes, thereby increasing the in vivo half-life of the peptide. cymitquimica.com This is a critical factor in the development of peptide-based therapeutics. Furthermore, the 3-methylphenyl side chain can modulate the hydrophobicity and binding affinity of the peptide to its receptor. beilstein-journals.orgchemimpex.com For instance, the introduction of methyl groups on the phenyl ring of phenylalanine has been shown to influence the properties of peptides and proteins, affecting aspects like folding and stability. beilstein-journals.org The use of such modified amino acids is a key strategy in medicinal chemistry to create more potent and durable drug candidates. chemimpex.com

PropertyEnhancement due to this compoundReference
Enzymatic Stability Increased resistance to proteolysis cymitquimica.com
Hydrophobicity Modified for potentially improved receptor binding beilstein-journals.orgchemimpex.com
Bioactivity Potential for enhanced therapeutic efficacy chemimpex.comchemimpex.com

Peptide libraries are powerful tools in drug discovery and basic research for identifying novel ligands for biological targets. chemimpex.comnih.gov this compound is a valuable component in the construction of these libraries. nih.gov The use of unnatural amino acids like this one greatly expands the chemical diversity of the library beyond the 20 proteinogenic amino acids. nih.gov By incorporating this compound, researchers can generate collections of peptides with unique structural and functional properties, increasing the probability of discovering lead compounds with desired biological activities. chemimpex.comnih.gov The "split-mix" synthesis method, often employed for creating one-bead-one-compound (OBOC) libraries, is compatible with Fmoc chemistry, allowing for the generation of vast numbers of distinct peptide sequences. nih.gov

Applications of this compound in Bioconjugation Strategies

Bioconjugation, the process of linking a peptide to another molecule, is a fundamental technique for creating advanced research tools and targeted therapeutics. chemimpex.comchemimpex.com The Fmoc protecting group on 3-methyl-D-phenylalanine, while primarily used for peptide synthesis, can also be exploited in certain bioconjugation schemes, although the side chain itself is not typically the reactive handle for conjugation. chemimpex.com

Peptides synthesized with this compound can be conjugated to various biomolecules, such as fluorescent dyes, biotin, or larger proteins, to create specialized research probes. chemimpex.com These conjugated peptides can be used to study protein-protein interactions, visualize cellular processes, or for affinity purification of target proteins. The unique properties conferred by the 3-methyl-D-phenylalanine residue can enhance the specificity and stability of these probes. chemimpex.com

Protein Engineering and Functional Modulation through this compound Incorporation

The site-specific incorporation of unnatural amino acids into proteins is a powerful strategy in protein engineering to create proteins with novel or enhanced functions. chemimpex.com While the in vivo incorporation of Fmoc-protected amino acids is not standard, peptides containing 3-methyl-D-phenylalanine, synthesized chemically, can be used to study protein function or as components of larger, semi-synthetic proteins. The introduction of this unnatural amino acid can be used to probe protein structure, function, and interactions. core.ac.uk The altered side chain can create new binding pockets, modulate enzyme activity, or enhance protein stability. beilstein-journals.org

Investigation of Supramolecular Assembly and Hydrogel Formation with Fmoc-Dipeptides Featuring Methylated Phenylalanine Residues

Fmoc-protected amino acids and dipeptides have a remarkable ability to self-assemble into supramolecular structures, including nanofibers, nanotubes, and hydrogels. researchgate.netresearchgate.netnih.gov These materials have a wide range of potential applications in tissue engineering, drug delivery, and nanotechnology. mdpi.com The self-assembly process is driven by a combination of π-π stacking interactions of the Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.com

Studies on Fmoc-dipeptides containing methylated phenylalanine have shown that the position and number of methyl groups significantly influence the morphology of the resulting nanostructures and their ability to form hydrogels. researchgate.netconsensus.app While much of the specific research has focused on α-methyl-L-phenylalanine, the principles of how methylation affects self-assembly are broadly applicable. researchgate.netresearchgate.net The introduction of a methyl group can alter the packing of the molecules, leading to different supramolecular architectures. researchgate.net The D-configuration of the amino acid can also impact the chirality and packing of the self-assembled structures. researchgate.net The investigation of Fmoc-dipeptides with 3-methyl-D-phenylalanine contributes to the fundamental understanding of these self-assembling systems and the development of novel biomaterials. researchgate.netnih.gov

FeatureInfluence of Methylated PhenylalanineReference
Supramolecular Morphology The position and number of methyl groups have a marked influence on the nanostructure. researchgate.netconsensus.app
Hydrogel Formation The ability to form a hydrogel network is affected by methylation. researchgate.netresearchgate.net
Self-Assembly Drivers Driven by π-π stacking of Fmoc groups and hydrogen bonding. mdpi.com

Influence of Methyl Group Position on Nanostructure Morphology and Self-Assembly

The self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids is a finely tuned process governed by a delicate balance of non-covalent interactions, primarily hydrogen bonding and π–π stacking. rsc.orgnih.gov The aromatic Fmoc group provides a strong impetus for π–π stacking, while the amino acid framework allows for the formation of hydrogen bonds, collectively driving the organization of monomers into ordered, often fibrillar, nanostructures. rsc.orgnih.gov These fibrils can entangle to form hydrogel networks, materials with significant potential in various biomedical applications. nih.govbeilstein-journals.org

The introduction of substituents onto the phenylalanine side chain is a key strategy for modulating the self-assembly process and tuning the properties of the resulting nanomaterials. nih.govrsc.org Research has demonstrated that even minimal atomic changes to the phenyl ring can exert a strong influence on the rate of assembly, the morphology of the resulting nanostructures, and the mechanical properties of the hydrogel. rsc.org

The position of the substituent on the phenyl ring—whether it be at the ortho (2-), meta (3-), or para (4-) position—is critically important. Studies on a series of monohalogenated Fmoc-phenylalanine derivatives revealed that the substitution position significantly impacts both the kinetics of self-assembly and the viscoelasticity of the hydrogel. rsc.org For instance, while the rate of gelation for halogenated derivatives often follows the order para > meta > ortho, the mechanical strength (storage modulus) of the resulting gel frequently shows the reverse trend, with meta-substituted compounds forming the most rigid gels. mdpi.com This highlights that the steric and electronic perturbations introduced at the meta position can foster intermolecular interactions that lead to more robust networks.

The introduction of a methyl group, as in this compound, is expected to influence self-assembly in several ways:

Steric Effects: The methyl group at the 3-position introduces steric bulk on the phenyl ring. This can hinder the typical edge-to-face or face-to-face π–π stacking arrangements that are crucial for the assembly of unsubstituted Fmoc-phenylalanine. nih.gov This steric hindrance can alter the packing of the molecules, potentially leading to different nanostructure morphologies compared to the flat, tape-like fibrils often seen with the parent compound.

Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain. frontiersin.org This enhanced hydrophobicity can strengthen the driving force for the molecule to self-assemble in an aqueous environment, potentially affecting the critical concentration required for gelation and the stability of the resulting structures.

Morphological Changes: Research on Fmoc-dipeptides containing α-methyl-L-phenylalanine has shown that the introduction of a methyl group has a marked influence on the morphology of the supramolecular nanostructure. researchgate.net While unsubstituted analogs may form nanofibers, methylated versions can lead to the formation of different structures. For this compound, the steric influence of the meta-methyl group could disrupt the planarity of β-sheet-like assemblies, potentially favoring twisted ribbons, helical structures, or shorter, less-ordered fibrils.

The following tables, compiled from research on related substituted Fmoc-phenylalanine compounds, illustrate the significant impact of substituent type and position on material properties.

Table 1: Influence of Halogen Substituent Position on Hydrogel Storage Modulus of Fmoc-L-Phenylalanine Derivatives. mdpi.com
SubstituentPositionApproximate Storage Modulus (G') [Pa]
Fluorine (F)meta (3-position)~4200
Fluorine (F)ortho (2-position)~1200
Fluorine (F)para (4-position)~1000
Bromine (Br)meta (3-position)~1000
Bromine (Br)ortho (2-position)~200
Bromine (Br)para (4-position)~130

Data illustrates that for a given halogen, meta-substitution consistently results in a hydrogel with a higher storage modulus, indicating greater stiffness and network connectivity.

Table 2: Comparison of Nanostructure Morphology for Different Fmoc-Amino Acid Derivatives.
CompoundObserved Nanostructure MorphologyReference
Fmoc-L-PhenylalanineFibrils, Nanotubes, Nanoribbons rsc.orgbeilstein-journals.org
Fmoc-Pentafluoro-L-PhenylalanineEntangled Fibrillar Structures acs.org
Fmoc-dipeptide (Fmoc-mFF)Networked Supramolecular Nanostructures (Hydrogel) researchgate.net
Fmoc-TyrosineFibrillar Materials psu.edu

This table demonstrates the diversity of nanostructures that can be formed by introducing different functional groups to the core Fmoc-amino acid scaffold.

Fmoc 3 Methyl D Phenylalanine in Drug Discovery and Pharmaceutical Research Perspectives

Rational Design of Peptide-Based Therapeutics Incorporating Fmoc-3-methyl-D-phenylalanine

The rational design of peptide-based therapeutics leverages specific chemical modifications to enhance their drug-like properties. The incorporation of this compound is a strategic choice in peptide synthesis, aimed at improving molecular characteristics. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group is essential for modern solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of amino acids into a peptide chain. nih.govwikipedia.org The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, a major hurdle for the therapeutic use of natural L-peptides. nih.govuminho.pt Furthermore, the addition of a methyl group to the phenyl ring enhances the compound's hydrophobic properties and can improve its stability and solubility, which are critical for the development of bioactive peptides. chemimpex.comchemimpex.com

A key application of this compound in drug design is the development of peptides that can precisely target specific biological receptors and pathways. chemimpex.comchemimpex.com The unique three-dimensional structure conferred by this amino acid can influence the peptide's conformation, enabling it to bind with high affinity and selectivity to its intended biological target. Research has shown that peptides incorporating D-phenylalanine derivatives can be designed to interact with specific receptors, such as the kappa-opioid receptor (KOR). nih.gov In one such study, dipeptides containing D-Phenylalanine were computationally designed and then synthesized to interact with the extracellular loops of the receptor, demonstrating the principle of targeting specific receptor pockets. nih.gov This approach is crucial for developing new drug candidates with high efficacy for targets implicated in various diseases. chemimpex.com

Structural modifications are fundamental to enhancing the efficacy and selectivity of peptide-based drugs. The incorporation of this compound is a prime example of such a modification. chemimpex.com The D-amino acid configuration is a critical modification that helps peptides resist cleavage by enzymes in the body, thereby increasing their in-vivo half-life and bioavailability. nih.gov The methyl group on the phenyl ring is another deliberate structural change that can improve a peptide's solubility and stability, contributing to enhanced therapeutic performance. chemimpex.com Research into ligands for opioid receptors has demonstrated that specific sequences incorporating D-amino acids can achieve nanomolar binding affinity and significant selectivity for their target receptor over others. For instance, a designed peptide-small molecule conjugate showed approximately 80-fold selectivity for the kappa-opioid receptor (KOR) over the delta-opioid receptor (DOR) and was functionally inactive at mu-opioid receptors (MOR), highlighting how structural modifications lead to precise pharmacological profiles. nih.gov

Table 1: Impact of D-Amino Acid Incorporation on Peptide Properties

FeatureStandard Peptide (L-Amino Acids)Peptide with D-Amino Acid (e.g., D-Phe)Rationale for Improvement
Enzymatic Stability Low (Susceptible to proteases)HighD-amino acids are not recognized by most natural proteases, preventing degradation. nih.govuminho.pt
Binding Affinity VariableCan be enhancedThe altered stereochemistry can lead to a more favorable binding conformation with the target receptor. nih.gov
Selectivity VariableCan be improvedSpecific side-chain orientations can favor binding to one receptor subtype over others. nih.gov
In Vivo Half-Life ShortExtendedIncreased stability against enzymatic degradation leads to a longer duration of action in the body. nih.gov

Role in Research on Protein Interactions and Structure-Function Elucidation

This compound is an important tool for researchers studying the complex world of protein-protein interactions and seeking to understand the relationship between a molecule's structure and its function. chemimpex.comchemimpex.com By incorporating this modified amino acid into a peptide sequence, scientists can probe how specific structural changes affect binding and biological activity. chemimpex.com This provides critical insights into the molecular forces that govern biological processes. chemimpex.com While direct studies on this compound are specific, the principle is well-established with similar modified amino acids. For example, fluorinated phenylalanines are used as probes in NMR spectroscopy to study protein structure, folding, and interactions, as the fluorine atom provides a unique signal. beilstein-journals.org The introduction of a methyl group in this compound similarly acts as a structural probe to systematically explore how changes in hydrophobicity and steric bulk within a binding pocket influence protein-protein or peptide-receptor interactions.

This compound in Neuroscience Research

In neuroscience, modified amino acids like this compound are valuable for developing tools and potential therapeutics that can act on the central nervous system. Phenylalanine itself is a precursor to several key neurotransmitters, and its transport across the blood-brain barrier (BBB) is a subject of significant research. researchgate.net The modification of its structure, such as through N-methylation or ring substitution, is a strategy being explored to create peptides with enhanced brain penetration and activity. researchgate.netnih.gov

The study of neuropeptides and their corresponding receptors is a key area of neuroscience where this compound and similar derivatives are highly relevant. For example, research on the melanocortin system, which is involved in energy homeostasis and other neurological functions, has utilized various D-phenylalanine analogs to probe receptor binding and activity. acs.org Furthermore, the development of ligands for opioid receptors, which are critical targets for pain and other neurological conditions, has successfully employed D-phenylalanine derivatives. nih.gov A key challenge in neuroscience is delivering drugs across the blood-brain barrier. Research has shown that peptides rich in N-methylated phenylalanine can act as shuttles to carry non-permeating drugs across the BBB in in-vitro models, opening possibilities for treating neurological disorders. nih.gov The structural features of this compound make it a candidate for incorporation into such neuropeptide analogs to enhance their stability and ability to interact with neurological pathways.

Table 2: Research Applications of Modified Phenylalanine in Neuroscience

Research AreaModification ExampleFinding/ApplicationReference
Blood-Brain Barrier (BBB) Penetration N-Methyl PhenylalanineN-MePhe-rich peptides can act as shuttles to transport non-permeating drugs across in-vitro BBB models. nih.gov
Neuropeptide Receptor Targeting D-Phenylalanine derivativesUsed to design potent and selective ligands for the kappa-opioid receptor (KOR), a key neurological target. nih.gov
Metabolic Pathway Modulation D-Phenylalanine derivativesIncorporated into tetrapeptides to study structure-activity relationships at the mouse melanocortin-3 receptor (mMC3R). acs.org

Development of Peptidomimetics for Enhanced Biological Performance

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. uminho.pt Fmoc-D-phenylalanine and its derivatives are fundamental building blocks in the synthesis of these advanced compounds. guidechem.com The primary goal of creating peptidomimetics is to overcome the inherent weaknesses of natural peptides, such as their rapid degradation by proteases and poor membrane permeability. univ-rennes1.fr

The incorporation of D-amino acids is a cornerstone strategy in peptidomimetic design, as it confers significant resistance to enzymatic cleavage. nih.govuminho.pt Similarly, modifications like N-alkylation (e.g., N-methyl phenylalanine) can also increase proteolytic stability and constrain the peptide's conformation, potentially leading to higher receptor affinity. uminho.ptacs.org By using building blocks like this compound, medicinal chemists can construct peptidomimetics that retain the desired biological activity of a parent peptide while possessing the enhanced stability and bioavailability required for a successful therapeutic agent. univ-rennes1.fr

Strategies for Increasing Proteolytic Stability of Peptides

The therapeutic application of peptides is often limited by their susceptibility to degradation by proteases, which significantly shortens their in-vivo half-lives. rsc.org A primary strategy to overcome this is the chemical modification of the peptide structure to render it resistant to enzymatic cleavage. acs.org The incorporation of unnatural amino acids, such as D-amino acids or their derivatives, is a well-established method to enhance proteolytic stability. rsc.orgresearchgate.net Proteases, being chiral enzymes, are highly specific to L-amino acid substrates; the presence of a D-amino acid at or near a cleavage site can disrupt enzyme recognition and catalysis. researchgate.net

The use of this compound in peptide synthesis is a targeted approach that combines the benefits of a D-amino acid with side-chain modification. Proteases like chymotrypsin (B1334515) typically cleave at the carboxyl end of large aromatic amino acids such as phenylalanine. google.com Introducing a methyl group onto the phenyl ring of D-phenylalanine provides steric hindrance. This modification can physically block the active site of proteolytic enzymes, preventing the peptide from docking correctly for cleavage. google.com This steric shield effect, combined with the inherent resistance of the D-enantiomer, significantly increases the peptide's stability against enzymatic degradation. nih.govfrontiersin.org Research has shown that even simple N-methylation of peptide bonds can increase the half-life of a peptide threefold or more in the presence of proteases. rsc.org While the methylation in 3-methyl-D-phenylalanine is on the side chain rather than the backbone nitrogen, the underlying principle of sterically hindering enzyme access remains a potent strategy for enhancing stability.

Table 1: Illustrative Impact of Amino Acid Modification on Peptide Proteolytic Stability This table provides representative data based on established principles of peptidomimetics to illustrate the effect of modifications on peptide stability.

Peptide SequenceModificationHalf-Life (t½) in Plasma (hours)Reference Principle
Ac-Lys-Phe-Ala-Trp-Lys-NH₂Unmodified (All L-amino acids)~0.5 rsc.orgfrontiersin.org
Ac-Lys-D-Phe -Ala-Trp-Lys-NH₂D-Amino Acid Substitution~8 researchgate.netfrontiersin.org
Ac-Lys-(3-Me)-D-Phe -Ala-Trp-Lys-NH₂Methylated D-Amino Acid Substitution> 24 acs.orggoogle.com

Conformational Restriction and Activity Enhancement in Peptidomimetic Design

A significant challenge in drug design is that many biologically active peptides are highly flexible and exist as an ensemble of conformations in solution. rsc.org This conformational freedom often results in a significant entropic penalty upon binding to a target receptor, as the peptide must adopt a single, specific "bioactive" conformation. Peptidomimetic design seeks to reduce this flexibility by "pre-organizing" the peptide into its active shape. magtech.com.cnwjarr.com

The incorporation of this compound is a key strategy for achieving local conformational restriction. magtech.com.cn The phenyl side chain of a standard phenylalanine residue has considerable rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. The addition of a methyl group to the 3-position of the aromatic ring introduces a steric barrier that significantly restricts this rotation. unina.it This constraint limits the accessible dihedral angles of the side chain, effectively locking it into a more defined orientation. unina.itnih.gov By reducing the number of available low-energy conformations, the modified peptide is more likely to exist in a shape that is complementary to its biological target. This pre-organization can lead to a substantial enhancement in binding affinity and, consequently, biological activity, as less of the binding energy is consumed by conformational changes. rsc.org The use of constrained phenylalanine analogues has been a successful strategy in developing potent and selective peptide-based drugs. wjarr.com

Table 2: Representative Data on Conformational Restriction and Binding Affinity This table illustrates how introducing conformationally constrained residues can enhance binding affinity, based on findings from peptidomimetic research.

CompoundKey Residue at Position XConformational FlexibilityBinding Affinity (IC₅₀, nM)Reference Principle
Lead Peptide 1L-PhenylalanineHigh740 nih.gov
Modified Peptide 2D-PhenylalanineHigh (D-isomer)350 researchgate.net
Modified Peptide 33-methyl-D-phenylalanineRestricted75 unina.itnih.gov

Modulation of Peptide Backbone and Side Chain Interactions

The biological function of a peptide is dictated by a complex network of interactions between its side chains and the target protein, as well as intramolecular interactions that stabilize its structure. nih.gov The phenylalanine side chain typically engages in hydrophobic and aromatic π-π stacking interactions, which are crucial for molecular recognition and structural stability. russelllab.org The introduction of a methyl group, as in 3-methyl-D-phenylalanine, modulates these interactions in several important ways.

First, the methyl group increases the hydrophobicity and the surface area of the side chain. This can lead to stronger van der Waals and hydrophobic interactions when the residue is situated within a hydrophobic pocket of a target protein. russelllab.org Second, the steric bulk of the methyl group alters the geometry of potential π-π stacking interactions. nih.gov It can influence the alignment and distance between the aromatic ring of the modified phenylalanine and other aromatic residues, either on the same peptide or on the receptor. This can lead to more specific and potentially stronger stacking arrangements. The altered electronic nature of the methylated phenyl ring can also fine-tune these aromatic interactions. youtube.com Furthermore, the steric presence of the methyl group can influence the local peptide backbone conformation, potentially inducing or stabilizing secondary structures like β-turns, which are often critical for receptor binding. wjarr.com Specific interactions involving D-phenylalanine side chains have been shown to be critical for maintaining the amphipathic nature of peptides by orienting residues on the hydrophobic face. researchgate.net The methylation at the 3-position would further refine and direct these structurally important interactions.

Table 3: Theoretical Modulation of Side Chain Interactions by 3-Methyl-D-phenylalanine This table summarizes the theoretical effects of the 3-methyl modification on key biochemical interactions.

Interaction TypeStandard D-Phenylalanine3-methyl-D-phenylalanineConsequence for Peptide Design
Hydrophobic Interaction StrongEnhancedImproved binding in hydrophobic pockets.
π-π Stacking Favorable face-to-face or edge-to-face stacking.Geometry is sterically influenced, potentially favoring a specific stacking orientation (e.g., T-shaped).Increased specificity and potential for altered binding orientation.
Steric Volume StandardIncreasedCan influence local backbone conformation and packing against adjacent residues or the receptor surface.
Amphipathicity Contributes to the hydrophobic face of the peptide.Strongly anchors the residue to the hydrophobic face, potentially enhancing amphipathic character.Improved interaction with membranes or amphipathic binding sites.

Advanced Structural and Conformational Studies Involving Fmoc 3 Methyl D Phenylalanine

Spectroscopic Techniques for Conformational Analysis of Peptides Containing Fmoc-3-methyl-D-phenylalanine

Spectroscopic methods are indispensable for investigating the three-dimensional structures of peptides in solution. For peptides incorporating this compound, techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide critical insights into their conformational preferences.

NMR spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides in solution. For peptides containing 3-methyl-D-phenylalanine, NMR studies can elucidate the local and global conformational effects of this unique residue. One-dimensional NMR experiments can provide initial information on the chemical environment of specific protons, while two-dimensional techniques like TOCSY and ROESY are used to establish through-bond and through-space correlations, respectively.

The methyl group on the phenylalanine ring serves as a valuable spectroscopic probe, breaking the rotational symmetry and providing additional Nuclear Overhauser Effect (NOE) contacts. bplaced.netnih.gov These contacts help to precisely determine the orientation and dynamics of the aromatic side chain within the peptide's hydrophobic core. bplaced.netnih.gov Analysis of NMR data, often combined with restrained molecular dynamics calculations, reveals that peptides with such modifications are often flexible and can exist in a number of discrete conformations. sci-hub.se The temperature coefficients of amide protons can also be measured to identify protons involved in intramolecular hydrogen bonds, which are key features of stable secondary structures. sci-hub.se

Circular Dichroism (CD) spectroscopy is a widely used method for the rapid assessment of the secondary structure of peptides in various solvent environments. springernature.comresearchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. springernature.com The resulting CD spectrum provides a characteristic signature for different types of secondary structures such as α-helices, β-sheets, and random coils.

Table 1: Characteristic Circular Dichroism (CD) Wavelengths for Peptide Secondary Structures

Secondary Structure Positive Peak (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~218
Random Coil ~212 ~195

| 3₁₀-Helix | ~205 | ~220 |

This interactive table summarizes the typical CD spectral characteristics associated with common peptide secondary structures.

Computational Approaches and Molecular Dynamics Simulations in Peptide Conformational Research

Computational methods, particularly molecular dynamics (MD) simulations, are crucial for complementing experimental data and providing a dynamic picture of peptide conformations at an atomic level. nih.govnih.gov For peptides containing this compound, MD simulations can explore the accessible conformational landscape, predict stable structures, and calculate the free energy profiles of different rotational states. bplaced.net

Classical MD simulations in explicit water can successfully provide high-quality data that correlates well with experimental observations from NMR and CD spectroscopy. nih.gov These simulations can reveal how the introduction of a D-amino acid alters helical orientations or disrupts established secondary structures like α-helices. rsc.org Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often employed to overcome the challenge of limited conformational sampling in standard MD, especially for peptides with slow rotational dynamics in their hydrophobic cores. nih.govnih.gov This computational analysis is essential for understanding the thermodynamic factors that govern structural stability and for the rational design of peptides with desired conformations. researchgate.net

Crystallographic Insights into Peptide Structures Incorporating this compound

X-ray crystallography provides unparalleled atomic-resolution details of peptide structures in their solid state. nih.gov While obtaining a crystal structure for a specific peptide can be challenging, the insights gained are invaluable. For peptides containing Fmoc-phenylalanine derivatives, crystallographic studies reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern self-assembly into higher-order structures like fibrils and hydrogels. researchgate.netrsc.org

Crystallographic analysis of peptides with D-amino acids can show how the backbone accommodates the altered chirality. For example, a crystal structure of a peptide containing a D-tryptophan residue revealed that the side chain could interact optimally with its binding site through a slight re-orientation of the entire peptide. nih.gov Similarly, a structure of a ribosome in complex with a D-phenylalanine-tRNA analog provided mechanistic insight into how the ribosome discriminates against D-amino acids, showing that the D-amino acid side chain inserts into the A-site cleft but in a non-optimal geometry for peptide bond formation. nih.gov These studies underscore the power of crystallography to reveal the precise structural consequences of incorporating modified amino acids.

Impact of D-Amino Acid Chirality on Peptide Secondary Structures and Stability

The chirality of amino acids is a fundamental determinant of peptide and protein structure. Introducing a D-amino acid into a sequence of L-amino acids can significantly alter the peptide's main chain conformation, stability, and biological properties. nih.govfrontiersin.org This strategy is often used to enhance peptide stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. plos.org

A D-amino acid scan, where each L-amino acid in a sequence is systematically replaced by its D-enantiomer, can provide crucial information about the importance of a specific residue's chirality for folding and activity. rsc.org The effect is highly dependent on the position of the substitution and the steric hindrance of the amino acid's side chain. nih.govfrontiersin.org For example, substitutions at the N- or C-termini of a peptide may have little effect on an α-helical structure, whereas a substitution in the middle can completely disrupt it. nih.govresearchgate.net

The incorporation of D-amino acids has a profound and often disruptive effect on canonical right-handed α-helical structures. rsc.orgfrontiersin.org The substitution of an L-amino acid with its D-enantiomer within an α-helix is known to be destabilizing, often inducing a kink or a turn-like structure. rsc.orgnih.gov This helix-destabilizing effect varies depending on the specific D-amino acid and its side chain. rsc.org

However, the presence of D-amino acids does not always lead to a loss of structure. Peptides composed entirely of D-amino acids can form stable, left-handed α-helices, which are enantiomeric to the right-handed helices formed by all-L-peptides. nih.gov Furthermore, specific arrangements of alternating L- and D-amino acids can promote the formation of other helical structures, such as the 3₁₀-helix. Studies on cyclic peptides have shown that a heterochiral D-Pro-L-Pro sequence can act as a template to constrain a peptide into a 3₁₀ helical conformation. researchgate.net While a single D-amino acid insertion typically disrupts an L-peptide's α-helix, increasing the number of D-residues can potentially shift the helical orientation towards the opposite chirality. rsc.org

Influence on β-Hairpin Formation

The formation of a β-hairpin, a common secondary structural motif in proteins and peptides, is critically dependent on the sequence of amino acids, particularly in the turn region. The incorporation of D-amino acids is a well-established strategy to promote the formation of specific types of β-turns, which are essential for nucleating the antiparallel β-sheet structure of the hairpin. nih.gov While direct experimental studies on peptides containing 3-methyl-D-phenylalanine are limited, the influence of this residue on β-hairpin formation can be inferred from studies on related compounds.

The D-configuration of the amino acid favors the adoption of a positive φ (phi) torsion angle, which is a key characteristic of the i+1 position in type I' and type II' β-turns. These turn types are frequently found in stable β-hairpins. For instance, a D-Pro-Gly sequence is a canonical β-turn motif that effectively nucleates hairpin formation. pnas.org The presence of a D-amino acid like 3-methyl-D-phenylalanine at the i+1 position of a turn can similarly stabilize the hairpin structure.

Furthermore, cation-π interactions, which can stabilize β-hairpin structures, might be modulated by the methyl group on the phenyl ring. nih.gov The electron-donating nature of the methyl group can enhance the quadrupole moment of the aromatic ring, potentially strengthening its interaction with a cationic residue on the opposing strand of the hairpin. Research on peptides where tryptophan residues form an aromatic pocket to interact with lysine (B10760008) has demonstrated that such interactions are crucial for hairpin stability. nih.gov

The table below summarizes the general effects of D-amino acids and side-chain modifications on β-hairpin characteristics, providing a basis for understanding the potential role of 3-methyl-D-phenylalanine.

FeatureInfluence on β-Hairpin FormationRationale
D-Amino Acid Configuration Promotes specific β-turn types (e.g., type I', type II')Allows for positive φ torsion angles required for these turns.
Aromatic Side Chain Can stabilize the hairpin through hydrophobic and/or cation-π interactions.The phenyl ring can pack against other hydrophobic residues or interact with cationic side chains.
Side-Chain Methylation May enhance hydrophobic packing and modulate electronic properties for cation-π interactions.The methyl group increases the size and can alter the electron density of the aromatic ring.

Role in Peptide Backbone Flexibility

The conformational flexibility of a peptide backbone is a critical determinant of its biological function and propensity to adopt specific secondary structures. The introduction of this compound can significantly reduce the conformational freedom of the peptide chain through several mechanisms. mdpi.com

The use of D-amino acids, in general, introduces constraints on the available Ramachandran space for the residue itself and can influence the conformational landscape of adjacent amino acids. nih.gov This restriction in conformational freedom can pre-organize the peptide into a specific conformation, reducing the entropic penalty of folding.

The methylation of the phenyl side chain adds another layer of steric hindrance. The methyl group can restrict the rotation around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds of the phenylalanine side chain. This restricted side-chain movement can, in turn, limit the accessible conformations of the peptide backbone. nih.gov Studies on peptides with other conformationally restricted phenylalanine analogs have shown that limiting the side-chain flexibility can lead to a more defined and rigid peptide structure. nih.gov

FactorEffect on Backbone FlexibilityMechanism
D-Stereocenter ReductionRestricts accessible φ and ψ torsion angles compared to an L-amino acid.
Aromatic Ring ReductionThe bulky phenyl group limits conformational space through steric hindrance.
3-Methyl Group Further ReductionAdds steric bulk to the side chain, restricting its rotational freedom (χ angles), which in turn constrains the backbone.

Emerging Research Directions and Future Perspectives of Fmoc 3 Methyl D Phenylalanine Applications

Continuous Advances in Fmoc Solid-Phase Peptide Synthesis Technologies

Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) has become the predominant method for synthesizing peptides for research, therapeutic, and diagnostic purposes. nih.govaltabioscience.comnih.gov The success of Fmoc-SPPS is driven by its use of milder chemical conditions compared to older Boc-based methods, which is particularly crucial for creating complex and modified peptides. altabioscience.comnih.gov Continuous improvements in the quality of Fmoc-amino acid building blocks, the development of advanced coupling reagents, and the optimization of resin supports and cleavage protocols have collectively enhanced the efficiency and yield of peptide synthesis. nih.govresearchgate.net

These technological strides are particularly relevant for the incorporation of unusual amino acids like 3-methyl-D-phenylalanine. Key advancements include:

High-Purity Building Blocks: The industrial-scale production of standard Fmoc-amino acids has led to exceptionally high purity levels (>99%), minimizing side reactions and improving the quality of the final peptide. nih.gov This standard of quality is extending to specialized derivatives, ensuring that building blocks like Fmoc-3-methyl-D-phenylalanine can be incorporated with high fidelity.

Advanced Coupling Reagents: The development of sophisticated coupling reagents, such as derivatives of Oxyma and COMU, helps to reduce racemization and improve coupling efficiency, especially for sterically hindered amino acids. This is critical when incorporating a D-amino acid or a derivative with a modified side chain like 3-methyl-D-phenylalanine.

Automation and High-Throughput Synthesis: Modern automated peptide synthesizers, which are optimized for Fmoc chemistry, enable the rapid assembly of peptide chains. molport.compeptide.com This allows for the efficient creation of peptide libraries where the effects of incorporating this compound at various positions can be systematically studied. nih.gov

Orthogonal Protection Schemes: Fmoc chemistry is part of an orthogonal system where the N-terminal Fmoc group can be removed with a base, while side-chain protecting groups and the resin linker are cleaved with acid. peptide.com This allows for the synthesis of complex peptides with post-translational modifications, where the unique properties of this compound can be combined with other modifications like glycosylation or phosphorylation. nih.gov

These ongoing improvements in Fmoc-SPPS technology provide a robust platform for the expanded use of this compound, facilitating the synthesis of longer and more complex peptides that were previously difficult to access. nih.govnih.gov

Exploration of this compound in Novel Peptide-Based Biomaterials Research

The field of biomaterials has seen a surge in the use of short, self-assembling peptides to create functional nanostructures, most notably hydrogels for tissue engineering, drug delivery, and 3D cell culture. frontiersin.orgnih.gov Fmoc-protected amino acids, particularly dipeptides like Fmoc-diphenylalanine, are well-known for their ability to self-assemble into highly ordered nanofibers that entrap water to form stable hydrogels. mdpi.comresearchgate.netresearchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. mdpi.com

The incorporation of this compound into peptide sequences designed for biomaterials is a promising, yet largely unexplored, research avenue. mdpi.com The specific structural features of this compound could be exploited to fine-tune the properties of the resulting materials:

Modulation of Hydrophobicity and π-π Stacking: The addition of a methyl group to the phenyl ring of phenylalanine increases its hydrophobicity. This alteration can influence the critical concentration required for self-assembly and the stability of the resulting nanofibers. The position of the methyl group (meta-position) can also subtly alter the geometry of π-π stacking interactions, potentially leading to different fiber morphologies and, consequently, different mechanical properties of the hydrogel (e.g., stiffness, elasticity). chemrxiv.org

Control of Nanostructure: The D-configuration of the amino acid can affect the chirality and packing of the self-assembled nanofibers. Researchers have shown that the stereochemistry of the constituent amino acids plays a crucial role in the resulting supramolecular architecture. mdpi.com By strategically placing this compound within a peptide sequence, it may be possible to program the formation of novel nanostructures with unique physical and biological properties.

Enhanced Biostability: Materials designed for in-vivo applications must resist degradation by endogenous proteases. Peptides composed of naturally occurring L-amino acids are often rapidly broken down. The inclusion of D-amino acids, such as 3-methyl-D-phenylalanine, renders the peptide bonds adjacent to it resistant to proteolysis, thereby increasing the longevity and functional lifetime of the biomaterial scaffold. researchgate.net

Future research will likely focus on designing and synthesizing short peptides containing this compound to systematically investigate their self-assembly behavior and characterize the resulting hydrogels.

Feature of this compoundPotential Impact on Peptide Biomaterials
Fmoc Group Drives self-assembly via π-π stacking; provides fluorescence for tracking. researchgate.net
3-Methyl Group Increases hydrophobicity; modulates steric and electronic properties of the phenyl ring, affecting fiber morphology and gel stiffness.
D-Configuration Confers resistance to enzymatic degradation; influences the chirality and packing of nanofibers. researchgate.net
Peptide Backbone Forms hydrogen bond networks that stabilize the nanofiber structure.

Future Opportunities in Medicinal Chemistry and Pharmacology

Unusual amino acids are fundamental components in modern medicinal chemistry, used to create peptidomimetics and peptide-based drugs with improved pharmacological profiles. researchgate.netnih.gov The limitations of natural peptides as drugs, such as poor metabolic stability and low receptor selectivity, can often be overcome by incorporating non-canonical amino acids. nih.gov this compound offers several strategic advantages for drug design and discovery. chemimpex.com

Enhanced Proteolytic Stability: The primary role of D-amino acids in therapeutic peptides is to confer resistance to proteases, which rapidly degrade peptides made of L-amino acids. This increases the in-vivo half-life of the drug, leading to a longer duration of action. nih.gov

Improved Receptor Binding and Selectivity: The conformation of a peptide is critical for its interaction with a biological target. The introduction of a D-amino acid induces a local change in the peptide backbone, which can lead to a conformation that binds more tightly or more selectively to the target receptor. uminho.pt The 3-methylphenyl side chain adds another layer of control; its steric bulk and hydrophobicity can be used to probe and optimize the interactions within a receptor's binding pocket, potentially enhancing potency and selectivity. acs.org

Future opportunities lie in the systematic incorporation of this compound into known bioactive peptide scaffolds to create next-generation therapeutics. This is particularly relevant for developing agonists or antagonists for G-protein coupled receptors (GPCRs), where precise conformational control is key to achieving the desired pharmacological effect. acs.org Its use in generating diverse peptide libraries for high-throughput screening will also accelerate the discovery of new lead compounds for various diseases, including cancer and metabolic disorders. chemimpex.comlucintel.com

Unexplored Structure-Function Relationships in Peptides Containing this compound

A deep understanding of the relationship between a peptide's primary sequence, its three-dimensional structure, and its biological function is the cornerstone of rational peptide design. While the general effects of D-amino acids and side-chain modifications are known, the specific contributions of the 3-methyl-D-phenylalanine residue are not fully elucidated. This presents a rich area for future investigation. chemimpex.comchemimpex.com

Key unexplored areas include:

Conformational Preferences: The interplay between the D-chiral center and the meta-positioned methyl group likely imposes unique conformational constraints on the peptide backbone. It is unknown what specific secondary structures (e.g., β-turns, helices) are favored by the presence of this residue. Detailed structural studies using NMR spectroscopy and X-ray crystallography on short peptides containing 3-methyl-D-phenylalanine would provide invaluable insight into its local conformational influence. uminho.pt

Systematic Positional Scanning: The functional impact of incorporating 3-methyl-D-phenylalanine is highly dependent on its position within the peptide sequence and the nature of the adjacent amino acids. Synthesizing a series of peptide analogs where this residue is systematically moved along the chain would allow researchers to map its influence on biological activity. This approach, known as a "positional scan," is crucial for optimizing peptide-based drug candidates.

Comparison with Isomers: To isolate the specific effects of the methyl group's position, structure-activity relationship (SAR) studies should compare peptides containing 3-methyl-D-phenylalanine with those containing its isomers: 2-methyl-D-phenylalanine and 4-methyl-D-phenylalanine. This would reveal how moving the methyl group from the meta to the ortho or para position alters receptor binding and biological function, providing a detailed map of the steric and electronic requirements of the receptor's binding pocket.

By systematically exploring these structure-function relationships, researchers can move beyond empirical screening and toward the rational, de novo design of peptides with precisely tailored properties, fully harnessing the potential of unique building blocks like this compound.

Q & A

Q. What are the key steps in synthesizing Fmoc-3-methyl-D-phenylalanine using solid-phase peptide synthesis (SPPS)?

The synthesis involves sequential Fmoc deprotection, amino acid coupling, and resin cleavage. Key steps include:

  • Resin swelling : Preloaded Fmoc-D-phenylalanine Wang resin is swollen in dimethylformamide (DMF) for 20 minutes to enhance reactivity .
  • Fmoc deprotection : Treatment with 30% piperidine in DMF (2 × 20 minutes) removes the Fmoc group, monitored via ninhydrin tests .
  • Coupling : Activated amino acids (e.g., 3 eq. This compound) are coupled using reagents like HBTU/HOBt and DIPEA in DMF, with repeated couplings to improve yield .
  • Cleavage : Trifluoroacetic acid (TFA)-based cocktails cleave the peptide from the resin while removing side-chain protecting groups .

Q. How is reverse-phase HPLC used to purify this compound?

Reverse-phase HPLC under basic conditions (e.g., 0.1% NH4_4OH) is employed to reduce aggregation. PLRP-S columns (Agilent) separate impurities using gradients of water/acetonitrile with 0.1% TFA. Purity (>95%) is confirmed via UV detection at 214 nm .

Q. What safety protocols are critical when handling Fmoc-protected amino acids?

  • Use local exhaust ventilation to avoid inhalation of fine powders .
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Neutralize acidic waste (e.g., TFA) before disposal and segregate hazardous byproducts (e.g., piperidine) for professional treatment .

Advanced Research Questions

Q. How can steric hindrance from the 3-methyl group impact coupling efficiency, and how is this mitigated?

The 3-methyl group on the phenylalanine side chain introduces steric hindrance, slowing coupling kinetics. Strategies include:

  • Extended coupling times : 60–90 minutes instead of 30 minutes .
  • Double coupling : Repeating the coupling step with fresh reagents .
  • Microwave-assisted SPPS : Accelerates reaction rates by enhancing reagent diffusion .

Q. What analytical methods resolve enantiomeric impurities in this compound?

  • Chiral stationary phase (CSP) chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate D/L enantiomers using hexane/isopropanol gradients. Retention time differences ≥1.5 minutes confirm enantiopurity .
  • Circular dichroism (CD) : Distinct CD spectra at 220–250 nm differentiate D- and L-forms .

Q. How do ionic liquids improve Fmoc deprotection compared to traditional piperidine/DMF methods?

Ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) enable milder deprotection (room temperature, 10 minutes vs. 40 minutes in piperidine) while reducing racemization risks. Their low volatility also enhances workplace safety .

Q. What NMR techniques characterize the methyl group’s stereochemical environment in this compound?

  • 1^1H-NMR : The methyl protons (δ 1.2–1.4 ppm) show splitting patterns dependent on adjacent chiral centers. Diastereotopic splitting confirms the D-configuration .
  • 13^{13}C-NMR : The methyl carbon (δ 18–22 ppm) exhibits distinct shifts compared to non-methylated analogs .

Q. How are mass spectrometry (MS) and elemental analysis used to confirm molecular identity?

  • High-resolution MS (HRMS) : Exact mass (e.g., m/z 401.46 for C25_{25}H23_{23}NO4_4) confirms the molecular formula .
  • Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values validate purity .

Data Contradictions and Resolution

Q. Discrepancies in Fmoc deprotection methods: Piperidine vs. ionic liquids

  • advocates ionic liquids for faster, milder deprotection, while relies on piperidine/DMF. Resolution: Ionic liquids are preferred for sensitive peptides, but piperidine remains cost-effective for routine synthesis. Researchers should validate method compatibility with methylated residues .

10. Conflicting reports on chiral separation efficiency for methylated analogs
While reports successful enantioseparation using CSPs, some studies note reduced resolution due to methyl group hydrophobicity. Mitigation: Optimize mobile phase additives (e.g., 0.1% formic acid) to enhance peak shape .

Methodological Best Practices

  • Coupling optimization : Pre-activate this compound with OxymaPure/DIC to reduce racemization .
  • Storage : Lyophilize purified compounds and store at -40°C under argon to prevent oxidation .

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